An In-depth Technical Guide to 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one: Properties, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: This whitepaper provides a comprehensive technical overview of 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one, a substituted oxindole of significant interest in medicinal chemistry. While direct experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes information from closely related analogs to project its chemical properties, reactivity, and potential applications. By examining the electronic effects of the fluoro and hydroxyl substituents on the oxindole core, we can infer its behavior and propose pathways for its synthesis and utilization in drug discovery, particularly in the realm of kinase inhibition. This document is intended to serve as a foundational resource for researchers looking to explore the therapeutic promise of this and similar compounds.
Molecular Structure and Physicochemical Properties
The foundational structure of 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one is the oxindole core, a bicyclic aromatic heterocycle. The strategic placement of a fluorine atom at the 4-position and a hydroxyl group at the 5-position is expected to significantly influence its electronic distribution, lipophilicity, and hydrogen bonding capabilities. These modifications are critical in modulating the molecule's pharmacokinetic and pharmacodynamic profiles.
The fluorine atom, being highly electronegative, will act as a weak electron-withdrawing group via the inductive effect, while the hydroxyl group can act as both a hydrogen bond donor and acceptor, and an electron-donating group through resonance. This electronic interplay can affect the acidity of the N-H proton and the reactivity of the aromatic ring.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale/Comparison |
| Molecular Formula | C₈H₆FNO₂ | Based on structure |
| Molecular Weight | 167.14 g/mol | Calculated from formula |
| Appearance | Off-white to light brown solid | Typical for oxindole derivatives[1] |
| Melting Point | >200 °C (with decomposition) | Hydroxylated indoles often have high melting points. |
| Solubility | Sparingly soluble in water; soluble in DMSO, DMF, and methanol. | The hydroxyl group may slightly increase aqueous solubility over non-hydroxylated analogs. |
| pKa (N-H) | ~10.5 | The inductive effect of fluorine may slightly lower the pKa compared to unsubstituted oxindole. |
| LogP | ~1.2 | Calculated; the hydroxyl group decreases lipophilicity compared to 4-fluorooxindole. |
Spectroscopic Profile (Predicted)
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¹H NMR (in DMSO-d₆, 500 MHz):
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δ ~10.5 ppm (s, 1H): N-H proton of the lactam.
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δ ~9.0 ppm (s, 1H): Phenolic O-H proton.
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δ ~7.0 ppm (d, J ≈ 8.5 Hz, 1H): Aromatic proton at C6.
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δ ~6.8 ppm (d, J ≈ 8.5 Hz, 1H): Aromatic proton at C7.
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δ ~3.5 ppm (s, 2H): Methylene (CH₂) protons at C3.
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¹³C NMR (in DMSO-d₆, 125 MHz):
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δ ~175 ppm: Carbonyl carbon (C2).
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δ ~150-155 ppm (d, ¹JCF ≈ 240 Hz): Fluorine-bearing aromatic carbon (C4).
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δ ~140-145 ppm: Hydroxyl-bearing aromatic carbon (C5).
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δ ~110-130 ppm: Other aromatic carbons.
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δ ~35 ppm: Methylene carbon (C3).
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Mass Spectrometry (ESI-MS):
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[M+H]⁺: m/z 168.0455
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[M-H]⁻: m/z 166.0309
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Proposed Synthesis and Reactivity
A plausible synthetic route to 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one would likely involve a multi-step process starting from a commercially available substituted aniline or phenol. One potential strategy is outlined below.
Proposed Synthetic Workflow
Caption: Inhibition of the VEGFR signaling cascade.
The 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one core could serve as a scaffold to develop inhibitors that bind to the ATP-binding pocket of the VEGFR kinase domain, preventing autophosphorylation and downstream signaling, thereby inhibiting angiogenesis. The specific substitution pattern may offer a unique combination of potency and selectivity.
Derivatives of 5-fluoro-2-oxindole have also shown potential as α-glucosidase inhibitors for the management of type 2 diabetes and possess anti-inflammatory and antioxidant properties. [2][3][4][5]This suggests that 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one could also be a valuable starting point for developing agents for metabolic and inflammatory diseases.
Conclusion
While 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one remains a molecule with limited direct characterization in the public domain, a thorough analysis of its structural analogs provides a strong foundation for predicting its chemical properties and biological potential. Its unique combination of a proven medicinal scaffold (oxindole) with strategic fluoro and hydroxyl substitutions makes it a highly attractive candidate for further investigation. The proposed synthetic pathways are feasible, and the predicted spectroscopic data provide a basis for its identification. The potential for this molecule to act as a kinase inhibitor, particularly in the context of anti-cancer therapies, warrants its synthesis and biological evaluation. This guide serves as a call to action for the research community to explore the promising therapeutic avenues that 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one may unlock.
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